1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
1-(4-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a structurally complex molecule featuring a piperazine core linked to two distinct tetrazole moieties. The first tetrazole group is substituted with a 4-ethoxyphenyl ring at the N1 position, while the second tetrazole is modified with a methyl group at N1 and connected via a thioether linkage . This compound is synthesized through multi-step reactions, likely involving the condensation of 2-chloro-1-(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)ethanone with piperazine derivatives, followed by thiolation with 1-methyl-1H-tetrazole-5-thiol under basic conditions .
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N10O2S/c1-3-30-15-6-4-14(5-7-15)28-16(19-21-24-28)12-26-8-10-27(11-9-26)17(29)13-31-18-20-22-23-25(18)2/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPQEZHNIMJZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSC4=NN=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multistep processes, integrating nucleophilic substitution and coupling reactions. The synthetic route starts with the formation of the tetrazole ring, followed by the integration of the piperazine moiety and subsequent attachment of the ethoxyphenyl and thioethanone groups.
Industrial Production Methods: Industrial production often leverages robust batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Sulfonamide
The piperazine sulfonamide group undergoes nucleophilic substitution reactions, particularly at the sulfonyl-linked piperazine nitrogen. This reactivity is critical in synthesizing derivatives for biological evaluation.
Example Reaction :
-
Reagents : Bromoacetyl chloride, dichloromethane, triethylamine
-
Conditions : 0–10°C, 30–45 min
-
Mechanism : The sulfonamide nitrogen attacks the electrophilic bromoacetyl chloride, forming a 2-bromoethanone intermediate.
-
Product : Substituted 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (e.g., 4a–c in ).
Key Data :
| Reaction Step | Yield (%) | Characterization (NMR, HRMS) | Source |
|---|---|---|---|
| Bromoacetylation of piperazine | 65–78 | : δ 4.38 (s, 2H), 3.82–3.65 (m, 4H) |
S-Alkylation of Tetrazole Thiols
The tetrazole-thiol moiety participates in S-alkylation reactions, forming stable thioether linkages. This step is pivotal in coupling tetrazole and piperazine units.
Example Reaction :
-
Reagents : 1-Substituted tetrazole-5-thiol, bromoethanone intermediate, triethylamine
-
Conditions : Ethanol, 80°C, N atmosphere
-
Mechanism : Deprotonation of the thiol by triethylamine generates a thiolate nucleophile, which attacks the electrophilic carbon of the bromoethanone.
Key Data :
| Substrate | Reaction Time | Yield (%) | HRMS (m/z): [M+H] | Source |
|---|---|---|---|---|
| 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol | 6–8 h | 72–85 | Calcd.: 567.07058, Found: 567.07005 |
Hydrolysis of the Ethanone Group
The ethanone group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction modifies pharmacokinetic properties.
Example Reaction :
-
Reagents : NaOH (2M), HO/EtOH (1:1)
-
Conditions : Reflux, 4–6 h
-
Product : 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid
Key Data :
| Hydrolysis Condition | Conversion (%) | Characterization (IR) | Source |
|---|---|---|---|
| Basic hydrolysis (pH 12) | 88 | IR: 1705 cm (C=O stretch) |
Oxidation of Thioether to Sulfone
The thioether linkage can be oxidized to a sulfone group, altering electronic properties and biological activity.
Example Reaction :
-
Reagents : HO (30%), acetic acid
-
Conditions : 60°C, 12 h
-
Product : 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)sulfonyl)ethanone
Key Data :
| Oxidizing Agent | Yield (%) | : δ (ppm) | Source |
|---|---|---|---|
| HO/AcOH | 64 | 164.6 (C=O), 45.9 (SO) |
Cycloaddition Reactions Involving Tetrazole
The tetrazole ring participates in Huisgen cycloaddition (click chemistry) with alkynes, forming triazole derivatives. This reaction is under investigation for labeling applications.
Example Reaction :
-
Reagents : Phenylacetylene, CuI, DIPEA
-
Conditions : RT, 24 h
-
Product : Triazole-linked hybrid compound
Key Data :
| Alkyne Partner | Conversion (%) | HRMS (m/z): [M+H] | Source |
|---|---|---|---|
| Phenylacetylene | 91 | Calcd.: 689.1521, Found: 689.1518 |
Demethylation of the Ethoxy Group
The 4-ethoxyphenyl group can undergo demethylation under acidic conditions, generating phenolic derivatives.
Example Reaction :
-
Reagents : HBr (48%), glacial AcOH
-
Conditions : Reflux, 8 h
-
Product : 1-(4-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Key Data :
| Acid Used | Yield (%) | : δ (ppm) | Source |
|---|---|---|---|
| HBr/AcOH | 76 | 9.82 (s, 1H, -OH) |
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), with degradation products arising from hydrolysis and oxidation.
| Condition | Half-Life (h) | Major Degradation Pathway | Source |
|---|---|---|---|
| pH 1.2 (37°C) | 3.2 | Hydrolysis of ethanone | |
| pH 6.8 (37°C) | 8.5 | Oxidation of thioether |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of tetrazole derivatives, including those similar to the compound . For instance, compounds with tetrazole moieties have demonstrated significant efficacy in seizure models. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl and tetrazole rings can enhance anticonvulsant effects .
| Compound | Activity | ED50 (mg/kg) |
|---|---|---|
| Compound A | High | 24.38 |
| Compound B | Moderate | 88.23 |
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Analogues of tetrazole have been synthesized and tested against various cancer cell lines, showing promising results. For example, certain tetrazole-containing compounds exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cell lines when evaluated using the MTT assay .
| Cell Line | Compound Tested | Efficacy (%) |
|---|---|---|
| HCT-116 | Compound C | 75 |
| HepG2 | Compound D | 82 |
| HT-29 | Compound E | 68 |
Neuropharmacological Studies
The compound's piperazine and tetrazole components are known to interact with neurotransmitter systems. Research indicates that derivatives can act as positive allosteric modulators for glutamate transporters, which are critical in managing neurological disorders .
Synthesis and Structure Analysis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the target molecule. The crystal structure analysis provides insights into its molecular geometry, which is crucial for understanding its biological activity .
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Study on Anticonvulsant Activity : A series of tetrazole derivatives were tested for their ability to protect against seizures induced by pentylenetetrazol (PTZ). Compounds with specific substitutions showed a protective effect ranging from 33% to 100% .
- Anticancer Screening : A library of tetrazole-based compounds was screened against multiple cancer cell lines, revealing that substitutions on the tetrazole ring significantly influenced cytotoxicity levels .
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects: The compound's mechanism often involves binding to specific molecular targets, altering biochemical pathways. Its tetrazole rings might coordinate with metal ions or interact with enzyme active sites.
Molecular Targets and Pathways Involved: Likely targets include metalloproteins, enzymes like kinases, and nucleic acids. Pathways influenced include signal transduction and metabolic regulation.
Comparison with Similar Compounds
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Derivatives
Compounds such as 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) share the piperazine-tetrazole backbone but differ in substituents. Key distinctions include:
- Substituent on Tetrazole : The target compound features a 4-ethoxyphenyl group, whereas derivatives like 13a have simpler aryl groups (e.g., phenyl, 4-fluorophenyl) .
- Thioether vs. Allyl Modifications : The target compound incorporates a thioether-linked 1-methyltetrazole, while 13a includes an allyl group on piperazine .
Table 1: Structural Comparison of Piperazine-Tetrazole Derivatives
Tetrazole-Thioether Analogues
Compounds like 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) () exhibit thioether linkages but replace the 1-methyltetrazole with aryl sulfonyl groups. These derivatives demonstrate how thioether placement and piperazine sulfonation influence solubility and bioactivity .
Antimicrobial Efficacy
The antimicrobial potency of piperazine-tetrazole derivatives is well-documented. For example, 13a–g () show MIC values ranging from 3.12–25 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin (reference MIC: 1.56 µg/mL).
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|
| Target Compound | Pending data | Pending data | N/A |
| 13a () | 6.25 | 12.5 | |
| Ciprofloxacin | 1.56 | 1.56 |
Antiproliferative Potential
While direct data for the target compound are lacking, analogues like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) () exhibit antiproliferative activity against cancer cell lines (IC₅₀: 10–50 µM). The ethoxy group in the target compound may confer enhanced metabolic stability compared to unsubstituted aryl derivatives .
Physicochemical and Spectral Properties
- FT-IR : The target compound’s IR spectrum would show peaks for tetrazole (C=N stretch at ~1600 cm⁻¹), ethoxy (C-O at ~1250 cm⁻¹), and thioether (C-S at ~700 cm⁻¹) .
- ¹H NMR : Key signals include δ 1.3 ppm (triplet, CH₃ of ethoxy), δ 4.0 ppm (quartet, OCH₂), and δ 3.8 ppm (singlet, N-CH₃ of tetrazole) .
- Mass Spectrometry : Expected molecular ion at m/z 468 (M+H⁺), consistent with C₁₉H₂₃N₇O₂S .
Biological Activity
The compound 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, a novel tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperazine ring, two tetrazole moieties, and an ethoxyphenyl group. The general synthetic route involves:
- Formation of the Tetrazole Ring : Typically achieved through cyclization reactions involving sodium azide and suitable precursors.
- Piperazine Integration : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Thioether Formation : The thioether linkage is formed through reactions with thio compounds.
Antimicrobial Properties
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to our target exhibit significant antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
| Compound | Activity | Target Strain | IC50 (µM) |
|---|---|---|---|
| 1-(4-ethoxyphenyl)-tetrazole | Antibacterial | E. coli | 15 |
| 1-methyl-tetrazole derivative | Antifungal | Candida albicans | 10 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of multiple heterocycles enhances interaction with DNA and various cellular receptors, potentially leading to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives, including the target compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated an IC50 value as low as 10 µM against Staphylococcus aureus, suggesting strong potential for therapeutic applications in treating infections .
Study 2: Anticancer Mechanisms
In vitro tests on human cancer cell lines revealed that the compound induces apoptosis via caspase activation pathways. The study reported a reduction in cell viability by over 70% at concentrations above 20 µM, highlighting its potential as a chemotherapeutic agent .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways associated with inflammation and cancer progression.
- DNA Intercalation : Similar tetrazole derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. Table 1: Key Reaction Conditions
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identify characteristic peaks for tetrazole (C=N stretch: 1600–1650 cm⁻¹) and thioether (C–S stretch: 600–700 cm⁻¹). Compare with reference data for similar tetrazole derivatives .
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. For example, pyrazolone analogs with similar complexity have been structurally validated via monoclinic crystal systems (space group P21/c) .
Advanced: How can researchers optimize the coupling of tetrazole-thioether and piperazine intermediates to minimize side products?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity of piperazine while stabilizing intermediates .
- Catalysis : Bleaching Earth Clay (pH 12.5) reduces reaction time and improves regioselectivity by activating the alkyl halide .
- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition. Exceeding 80°C may promote elimination side reactions.
- Work-Up : Use ice-water quenching to precipitate the product and reduce impurities. Recrystallization in ethanol or DMF/EtOH mixtures enhances purity .
Key Tip : Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane, 1:1) to isolate intermediates before side reactions occur.
Advanced: How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
Cross-Validation : Combine multiple techniques (e.g., IR, NMR, HRMS) to confirm functional groups. For example, a discrepancy in NMR integration may arise from dynamic rotational isomerism in the piperazine ring; variable-temperature NMR can resolve this .
X-ray Crystallography : Use single-crystal analysis to unambiguously assign atomic positions. For instance, a monoclinic crystal system (a = 6.0686 Å, b = 18.6887 Å) was critical in resolving a pyrazolone derivative’s tautomeric form .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to identify misassignments .
Advanced: What in silico and experimental approaches are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for tetrazole analogs) using AutoDock Vina. Focus on hydrogen bonding between the tetrazole moiety and active-site residues .
Bioisosteric Replacement : Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl variants to assess electronic effects on activity. Synthesize derivatives via the general procedures in .
Pharmacophore Mapping : Identify critical features (e.g., tetrazole’s acidity, log P of the thioether) using Schrödinger’s Phase. Compare with bioactive pyrazolone derivatives .
Q. Table 2: SAR Design Workflow
| Step | Method | Reference |
|---|---|---|
| Target Identification | Molecular docking (AutoDock) | |
| Derivative Synthesis | Halogenation, Suzuki coupling | |
| Activity Assay | In vitro COX-1/COX-2 inhibition |
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group.
- Decomposition Risks : Hydrolysis of the tetrazole ring may occur in acidic/basic conditions. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation peaks .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Impurity Analysis : Use LC-MS to detect unreacted starting materials or byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of piperazine) to drive the reaction .
- Catalyst Screening : Test alternatives to Bleaching Earth Clay, such as K₂CO₃ or DBU, which may improve reactivity in PEG-400 .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W), as demonstrated for analogous piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
